molecular formula C22H20N2O B14993566 (2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide

(2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide

Cat. No.: B14993566
M. Wt: 328.4 g/mol
InChI Key: BOEUEXHMXJAYQV-CCEZHUSRSA-N
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Description

(2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an α,β-unsaturated carbonyl compound under basic conditions.

    Introduction of Substituents: The benzyl, methylphenyl, and pyridinyl groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methylphenyl groups.

    Reduction: Reduction reactions can target the carbon-carbon double bond or the amide group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or alcohols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce saturated amides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-benzyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide: Lacks the methyl group on the phenyl ring.

    (2E)-N-benzyl-3-(4-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide: Contains a methoxy group instead of a methyl group.

Uniqueness

The presence of the methyl group on the phenyl ring in (2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide may confer unique steric and electronic properties, potentially affecting its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

(E)-N-benzyl-3-(4-methylphenyl)-N-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C22H20N2O/c1-18-10-12-19(13-11-18)14-15-22(25)24(21-9-5-6-16-23-21)17-20-7-3-2-4-8-20/h2-16H,17H2,1H3/b15-14+

InChI Key

BOEUEXHMXJAYQV-CCEZHUSRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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